![molecular formula C24H23D5N2O5.HCl B1164878 1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)
1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-
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Description
CAS Number: 86541-74-4 (unlabeled)
Scientific Research Applications
Synthesis Processes
Synthesis of Intermediates
1H-1-Benzazepine-1-acetic acid derivatives are used as intermediates in various synthesis processes. For instance, they are utilized in the synthesis of benazepril hydrochloride, an anti-hypertensive drug. This involves using L-homphenylalanine alkyl ester and other starting materials in a two-step alkylation process, optimizing reaction conditions for yield and diastereomer ratios (Kafssi Hassan et al., 2007).
Development of Novel Synthesis Methods
New processes for preparing precursors to drugs like benazepril have been developed. This includes the optimization of reaction conditions and separation of diastereomeric products (Kafssi Hassan et al., 2007).
Pharmacological Research
Drug Discovery
Certain 1H-1-Benzazepine-1-acetic acid derivatives have shown potential in drug discovery. For example, compounds like SKF83959 have been studied for their modulation on the sigma-1 receptor, suggesting a new role for these compounds in pharmacological research (Lin Guo et al., 2013).
Exploration of Biological Activities
Research into 1,3-oxazepine derivatives, which are chemically related, has revealed various biological activities, such as antibacterial properties and enzyme inhibition potential. These derivatives are synthesized using specific reactions and might offer insight into new therapeutic applications (Z. Abood et al., 2012).
Molecular and Chemical Studies
Study of Molecular Structure and Function
Investigations into the structural aspects of 1H-1-Benzazepine-1-acetic acid derivatives have been conducted to understand their molecular configuration and potential functions in different contexts, such as receptor antagonism and channel inhibition (E. Kuzhikandathil et al., 2002).
Development of Synthetic Strategies
Research has also focused on developing efficient synthetic strategies for these compounds, exploring different chemical pathways and reaction conditions to optimize yield and selectivity (T. Ohtani et al., 2002).
properties
Product Name |
1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel- |
---|---|
Molecular Formula |
C24H23D5N2O5.HCl |
Molecular Weight |
465.98 |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Origin of Product |
United States |
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